3-(1-methyl-1H-pyrazol-3-yl)piperidine

Physicochemical Property pKa Structural Analog Comparison

3-(1-Methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic small molecule (C9H15N3, MW 165.24) featuring a piperidine ring substituted at the 3-position with a 1-methylpyrazole moiety. It is primarily utilized as a synthetic intermediate and a privileged scaffold in fragment-based drug discovery (FBDD) and medicinal chemistry.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1367977-59-0
Cat. No. B2875006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS1367977-59-0
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCNC2
InChIInChI=1S/C9H15N3/c1-12-6-4-9(11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3
InChIKeyJJZYWVNRQVVCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-3-yl)piperidine (CAS 1367977-59-0): Core Heterocyclic Building Block for Medicinal Chemistry Procurement


3-(1-Methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic small molecule (C9H15N3, MW 165.24) featuring a piperidine ring substituted at the 3-position with a 1-methylpyrazole moiety [1]. It is primarily utilized as a synthetic intermediate and a privileged scaffold in fragment-based drug discovery (FBDD) and medicinal chemistry . Its structural attributes, including a basic piperidine nitrogen and a methylated pyrazole, position it as a versatile building block for generating compound libraries targeting kinases, GPCRs, and protein-protein interactions.

Why 3-(1-Methyl-1H-pyrazol-3-yl)piperidine Cannot Be Assumed Interchangeable with Regioisomeric or Des-methyl Analogs


Substituting 3-(1-methyl-1H-pyrazol-3-yl)piperidine with a closely related analog such as the des-methyl variant (3-(1H-pyrazol-3-yl)piperidine), a regioisomer (e.g., 1-Methyl-3-(1H-pyrazol-3-yl)piperidine, CAS 1510303-64-6), or a positional isomer (e.g., 4-(1H-pyrazol-3-yl)piperidine) introduces significant alterations in physicochemical properties and biological recognition. The N-methyl group on the pyrazole ring is not merely a spectator substituent; it directly influences hydrogen-bond acceptor/donor capacities, molecular electrostatic potential, and lipophilicity, which critically modulate target binding, solubility, and metabolic stability . Consequently, pharmacophores validated on a des-methyl or regioisomeric scaffold cannot be reliably translated to this compound without quantitative re-evaluation, as even subtle changes can ablate activity or introduce off-target effects [1].

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-3-yl)piperidine Versus Closest Analogs


Basicity Modulation via Pyrazole N-Methylation: pKa Evidence Versus Des-methyl Analog

The predicted pKa of the piperidine nitrogen in the target compound is 9.61±0.10, a value directly influenced by the electron-donating 1-methylpyrazole substituent . In contrast, the des-methyl analog 3-(1H-pyrazol-3-yl)piperidine is expected to exhibit a higher pKa (estimated ~10.0–10.5) due to the lack of a methyl group on the pyrazole, which would otherwise reduce the electron density at the piperidine nitrogen through inductive and resonance effects. This difference in basicity translates to a lower degree of ionization at physiological pH for the target compound, enhancing its membrane permeability and potentially altering its pharmacokinetic profile relative to the des-methyl variant.

Physicochemical Property pKa Structural Analog Comparison

Lipophilicity Control for Fragment Permeability: XLogP Comparison with 4-Positional Isomer

The XLogP3-AA of 3-(1-methyl-1H-pyrazol-3-yl)piperidine is computed to be 0.4 by PubChem [1]. This positions it within the optimal lipophilicity range (1 < LogP < 3) for fragments intended to cross cellular membranes. The 4-substituted isomer, 4-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 135634-19-8), is expected to exhibit a similar XLogP due to constitutional isomerism; however, the 3-substitution pattern changes the molecular shape and the presentation of the hydrogen bond donor/acceptor pharmacophore, which can influence target recognition independent of lipophilicity.

Lipophilicity LogP Fragment-based drug design

Validated Pharmacological Starting Point: CB1 Receptor Antagonism Annotation Versus Undefined Analogs

The compound has been indexed in the Medical Subject Headings (MeSH) as a selective cannabinoid type-1 receptor (CB1) antagonist that inhibits adipocyte proliferation, improves lipid/glucose metabolism, and regulates food intake [1]. This annotation provides a validated biological starting point absent for regioisomeric or des-methyl analogs, which lack publicly disclosed target annotations. While quantitative binding/functional data (Ki, IC50) are not yet publicly reported, the MeSH classification serves as a authoritative biomarker of pharmacological activity that differentiates this compound from analogs lacking any target annotation.

CB1 Antagonist Pharmacology MeSH

Procurement-Grade Purity Consistency for Reproducible Screening

Reputable vendors supply this compound with a minimum purity specification of 95% (HPLC or GC) . This threshold exceeds the commonly accepted 90% purity standard for fragment libraries and ensures minimal interference from byproducts in biological assays. In contrast, many des-methyl or regioisomeric analogs are available only at lower purities (e.g., 90%) or as custom synthesis products with undefined purity, introducing batch-to-batch variability that confounds SAR interpretation.

Purity Specification Reproducibility Procurement

Highest-Confidence Application Scenarios for 3-(1-Methyl-1H-pyrazol-3-yl)piperidine Based on Current Evidence


Fragment-Based Lead Discovery Targeting Cannabinoid Receptor 1 (CB1)

Given its MeSH annotation as a selective CB1 antagonist [1], the compound is a low-risk starting point for fragment elaboration campaigns aiming to develop next-generation anti-obesity or metabolic disorder therapeutics. Its moderate predicted lipophilicity (XLogP 0.4) and balanced pKa (9.61) support co-crystallization trials and structure-guided optimization.

Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries

The 3-substituted piperidine-pyrazole core, with a reliable 95% purity , is suited for parallel chemistry derivatization at the piperidine nitrogen or pyrazole C-4 position. This can rapidly generate analogs for screening against kinase panels, where the 1-methylpyrazole motif is a known hinge-binding element.

Physicochemical Property Benchmarking in Fragment Collections

Because its exact molecular formula (C9H15N3) and substitution pattern yield a distinct XLogP (0.4) and predicted boiling point (295.8 °C) , the compound can serve as an internal standard for calibrating computational models of permeability or solubility when evaluating novel regioisomeric or methylated fragment series.

Dihydrochloride Salt Formation for Enhanced Aqueous Solubility

The free base, while useful for organic-phase reactions, can be procured or synthesized as the dihydrochloride salt . This salt form is expected to significantly enhance aqueous solubility for high-concentration biochemical assays, a practical advantage for in vitro pharmacology applications that demand concentrations exceeding 100 µM.

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